molecular formula C7H13O4P B3290662 Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate CAS No. 866406-01-1

Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate

Cat. No.: B3290662
CAS No.: 866406-01-1
M. Wt: 192.15 g/mol
InChI Key: TVGXGWSSYJSVSI-UHFFFAOYSA-N
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Description

Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate is an organophosphorus compound with the molecular formula C7H13O4P. This compound is characterized by the presence of a cyclopropyl group attached to a phosphonate ester, making it a unique and versatile chemical entity. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylcarbinol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phosphonate ester linkage.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphonates.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group and phosphonate ester play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. The pathways involved often include phosphorylation and dephosphorylation reactions, which are essential in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxo-2-cyclohexyl)phosphonate
  • Dimethyl (2-oxo-2-phenylethyl)phosphonate
  • Dimethyl (2-oxo-2-propyl)phosphonate

Uniqueness

Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with larger or more flexible substituents.

Properties

IUPAC Name

1-cyclopropyl-2-dimethoxyphosphorylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O4P/c1-10-12(9,11-2)5-7(8)6-3-4-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGXGWSSYJSVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)C1CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727352
Record name Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866406-01-1
Record name Dimethyl (2-cyclopropyl-2-oxoethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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